4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine
Overview
Description
4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-fluoro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is 393.11585546 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the synthesis of several novel piperazine derivatives, including those related to the core structure of 4-(2-fluoro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine. These compounds have been characterized through various techniques, including NMR, IR, and elemental analysis, to confirm their structures and investigate their chemical properties (Wu Qi, 2014). Such research is foundational for further applications in drug development and materials science.
Antimicrobial and Antiproliferative Activities
Derivatives of the parent compound have been evaluated for their antimicrobial activities against various pathogens, showing promising results in some cases. For example, certain piperazine derivatives have demonstrated better antibacterial activities at specific concentrations, highlighting their potential as leads for developing new antimicrobial agents (Wu Qi, 2014). Additionally, some derivatives have shown moderate to good antiproliferative activity against cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Dongjun Fu et al., 2017).
Antioxidant Properties
Investigations into the antioxidant properties of related compounds have also been conducted. These studies aim to understand the compounds' ability to scavenge free radicals and reduce oxidative stress, which is crucial for developing treatments for diseases caused by oxidative damage (I. Malík et al., 2017). Such research contributes to the broader field of medicinal chemistry, where antioxidant properties are increasingly important.
Drug Interaction and Metabolic Studies
Some compounds structurally similar to 4-(2-fluoro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine have been studied for their interaction with drug-metabolizing enzymes, particularly CYP3A4. These studies are critical for predicting drug-drug interactions and understanding the metabolic fate of pharmaceutical agents in the body (P. Motta et al., 2011).
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-3-6-16(7-4-13)27(25,26)21-10-9-20(12-14(21)2)18-8-5-15(22(23)24)11-17(18)19/h3-8,11,14H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGZMAFMKMEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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